Chiral Purity: L-Enantiomer Enables Biologically Relevant Peptide Conformation vs. D-Isomer
N3-L-Dab(Boc)-OH is the L-enantiomer of the azido-Dab(Boc)-OH scaffold. The specific optical rotation, a direct measure of chiral purity and identity, is reported as [α]₂₀ᴰ = -90° ± 1° (c=1, DMF) . This is a critical specification for ensuring the correct 3D conformation of the final peptide product, as the D-enantiomer (N3-D-Dab(Boc)-OH) will yield a diastereomeric peptide with altered biological activity. The D-isomer is a distinct chemical entity (CAS 1922891-74-4) and is not a substitute for applications requiring the natural L-amino acid stereochemistry .
| Evidence Dimension | Specific Optical Rotation ([α]₂₀ᴰ) |
|---|---|
| Target Compound Data | [α]₂₀ᴰ = -90° ± 1° (c=1, DMF) |
| Comparator Or Baseline | N3-D-Dab(Boc)-OH: positive optical rotation (value not specified, but opposite sign expected for enantiomer) |
| Quantified Difference | Opposite sign of rotation; chiral identity is absolute |
| Conditions | Measurement at 20°C, c=1 in DMF |
Why This Matters
The sign and magnitude of optical rotation confirm the L-stereochemistry, which is mandatory for generating biologically active peptides that interact with chiral receptors.
